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molecular formula C12H7ClN2O5S B8583986 8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Cat. No. B8583986
M. Wt: 326.71 g/mol
InChI Key: OEZPGBSAVDIAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426437B2

Procedure details

85 mg (0.33 mmol) of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-ethyl carboxylate as prepared in the preceding synthesis 1 is added in the space of 90 minutes to 106 μL (1.65 mmol) of chlorosulfonic acid cooled to 0° C. on an ice bath. On completion of addition, the solution is stirred for 1 hour at room temperature then 3 hours at 70° C. The reaction mixture is cooled to room temperature then poured into ice water (20 mL). The mixture is stirred for 15 minutes then the solid is filtered, and taken up in methanol/toluene mixture. The solvents are evaporated to give 64 mg (60%) of 8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid in the form of a beige solid.
Name
4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline 1-ethyl carboxylate
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
1.65 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[NH:12][CH:13]=[CH:14][C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[NH:3]1.C([C:17]([O-:19])=[O:18])C.[Cl:20][S:21](O)(=[O:23])=[O:22]>>[Cl:20][S:21]([C:7]1[CH:6]=[CH:5][C:4]2[NH:3][C:2](=[O:1])[C:11]3[NH:12][CH:13]=[C:14]([C:17]([OH:19])=[O:18])[C:10]=3[C:9]=2[CH:8]=1)(=[O:23])=[O:22] |f:0.1|

Inputs

Step One
Name
4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline 1-ethyl carboxylate
Quantity
85 mg
Type
reactant
Smiles
O=C1NC=2C=CC=CC2C2=C1NC=C2.C(C)C(=O)[O-]
Step Two
Name
Quantity
1.65 mmol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solid is filtered
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=2C3=C(C(NC2C=C1)=O)NC=C3C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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